molecular formula C7H7IN4 B12850726 6-Iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine

6-Iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Cat. No.: B12850726
M. Wt: 274.06 g/mol
InChI Key: ILUXMBAXPBKUER-UHFFFAOYSA-N
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Description

6-Iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound that belongs to the class of triazolopyridines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine can be achieved through various synthetic routes. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.

Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . This method also demonstrates good functional group tolerance and broad substrate scope.

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of microwave irradiation in large-scale reactors can enhance reaction efficiency and reduce production costs. Additionally, the development of continuous flow processes can further optimize industrial production.

Chemical Reactions Analysis

Types of Reactions

6-Iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4

    Reduction: NaBH4, LiAlH4

    Substitution: NaN3, KCN

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of azides or nitriles.

Mechanism of Action

The mechanism of action of 6-Iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist of the RORγt receptor and inhibits the activity of PHD-1, JAK1, and JAK2 kinases . These interactions lead to the modulation of various cellular processes, including inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

6-Iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H7IN4

Molecular Weight

274.06 g/mol

IUPAC Name

6-iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine

InChI

InChI=1S/C7H7IN4/c1-4-5(8)2-3-6-10-7(9)11-12(4)6/h2-3H,1H3,(H2,9,11)

InChI Key

ILUXMBAXPBKUER-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=NC(=NN12)N)I

Origin of Product

United States

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